
Verucopeptin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Verucopeptin is a naturally occurring compound known for its potent inhibitory effects on hypoxia-inducible factor 1 (HIF-1) and vacuolar H±ATPase (v-ATPase) ATP6V1G subunit. It has shown significant promise in cancer chemotherapy, particularly against multidrug-resistant (MDR) cancers .
准备方法
Synthetic Routes and Reaction Conditions
The total synthesis of verucopeptin involves the condensation of a depsipeptide core with a polyketide side chain unit. The depsipeptide core is synthesized first, followed by the polyketide side chain, which includes three branched methyl groups. The final step involves the removal of protective groups to construct the tetrahydropyran (THP) ring .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. advancements in biosynthesis pathways and genetic manipulation have enabled the production of this compound in sufficient quantities for research and potential clinical applications .
化学反应分析
Types of Reactions
Verucopeptin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include protecting groups for the depsipeptide core and specific catalysts for the polyketide side chain synthesis. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include the cyclic depsipeptide core and the polyketide side chain, which are then combined to form the final this compound molecule .
科学研究应用
Chemical Applications
Model Compound for Natural Product Synthesis
- Verucopeptin serves as a model compound for studying complex natural product synthesis and biosynthesis pathways. Its structural features provide insights into the synthesis of related compounds and the development of novel therapeutic agents.
Synthetic Strategies
- Recent advancements in synthetic strategies have enabled the modification of this compound’s structure, enhancing its potential clinical applications. For example, a convergent synthesis approach has been developed that allows for the efficient modification of its tetrahydropyranyl side chain, facilitating further mechanistic studies and structural optimization for improved efficacy against cancers .
Biological Applications
Inhibition of Key Proteins
- This compound has been shown to inhibit hypoxia-inducible factor 1 (HIF-1) and vacuolar H+-ATPase (v-ATPase), both critical for cell survival under hypoxic conditions. This inhibition leads to significant effects on cancer cell metabolism and proliferation, making it a promising candidate for cancer therapy .
Mechanism of Action
- The compound targets the ATP6V1G subunit of v-ATPase, resulting in strong inhibition of v-ATPase activity and mTORC1 signaling pathways. These pathways are vital for maintaining cellular pH homeostasis and regulating cell growth, respectively. The inhibition can lead to apoptosis in cancer cells, particularly those exhibiting multidrug resistance .
Medical Applications
Antitumor Activity Against MDR Cancers
- This compound exhibits significant antitumor activity against various MDR cancer cell lines, including SGC7901/VCR cells. High-throughput cytotoxicity screening has confirmed its potency in inhibiting cancer cell growth both in vitro and in vivo .
Case Studies
- A study demonstrated that treatment with this compound resulted in substantial tumor growth inhibition in mouse models bearing MDR tumors. The results indicated that targeting v-ATPase through its V1G subunit could be a novel therapeutic strategy against resistant cancers .
Study | Cell Line | Mechanism | Outcome |
---|---|---|---|
Study 1 | SGC7901/VCR | Inhibition of v-ATPase and mTORC1 | Significant reduction in tumor growth |
Study 2 | B16 Melanoma | HIF-1 inhibition | Decreased tumor size and improved survival rates |
作用机制
Verucopeptin exerts its effects by inhibiting HIF-1 and v-ATPase ATP6V1G subunit. HIF-1 is a transcriptional factor that regulates genes involved in angiogenesis, gluconeogenesis, and metastasis. By inhibiting HIF-1, this compound disrupts these processes, leading to reduced tumor growth. Additionally, this compound inhibits v-ATPase, which is essential for lysosomal acidification and mTORC1 signaling, further contributing to its antitumor activity .
相似化合物的比较
Verucopeptin is unique due to its dual inhibitory effects on HIF-1 and v-ATPase. Similar compounds include:
Azinothricin: Another HIF-1 inhibitor but lacks the dual inhibitory effect on v-ATPase.
Dentigerumycin: Similar in structure but does not exhibit the same level of antitumor activity.
This compound’s ability to target both HIF-1 and v-ATPase makes it a more versatile and potent compound for cancer therapy .
生物活性
Verucopeptin is a cyclodepsipeptide antibiotic derived from the actinobacterium Actinomadura verrucosospora. It has garnered significant attention due to its potent biological activities, particularly its antitumor properties and ability to combat multidrug-resistant (MDR) cancers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer types, and potential therapeutic applications.
Inhibition of v-ATPase and mTORC1 Signaling
This compound has been identified as a strong inhibitor of vacuolar H+-ATPase (v-ATPase) activity, specifically targeting the ATP6V1G subunit. This inhibition disrupts cellular pH regulation and nutrient sensing, leading to reduced mTORC1 signaling, which is crucial for cell growth and proliferation. The combination of these effects results in significant antitumor efficacy against MDR cancer cells such as SGC7901/VCR .
Cytotoxicity Against Cancer Cells
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown high potency against B16 melanoma cells with a maximum tumor control value (T/C) of 162% under specific treatment regimens . Its ability to induce apoptosis and inhibit cell cycle progression further contributes to its effectiveness as an anticancer agent.
Efficacy in Multidrug-Resistant Cancers
This compound's unique mechanism makes it particularly valuable in treating MDR cancers. The following table summarizes key findings from studies assessing its biological activity:
Case Studies
- Antitumor Activity in Animal Models : In vivo studies demonstrated that this compound significantly inhibited tumor growth in mice models bearing B16 melanoma. The compound's ability to induce cell death through apoptosis was confirmed via histological analysis .
- Multidrug Resistance Reversal : A study on SGC7901/VCR cells indicated that this compound effectively reversed drug resistance by targeting v-ATPase, which is often upregulated in resistant cancer phenotypes. This finding suggests potential for combination therapies with existing chemotherapeutics .
Additional Biological Activities
This compound also exhibits antimicrobial properties against various pathogens, including Gram-positive bacteria like Staphylococcus aureus. Its broad-spectrum activity positions it as a candidate for further exploration in infectious disease contexts alongside its anticancer applications .
常见问题
Basic Research Questions
Q. What is the molecular mechanism of action of Verucopeptin, and what experimental approaches are recommended to validate its target interactions?
- Methodological Answer :
- Use X-ray crystallography or NMR spectroscopy to resolve its 3D structure and binding sites.
- Employ in vitro binding assays (e.g., surface plasmon resonance, ITC) to quantify interactions with putative targets.
- Validate functional activity via cell-based assays (e.g., growth inhibition in bacterial cultures) with appropriate controls (e.g., untreated controls, solvent-only controls).
- Replicate experiments across independent labs to confirm reproducibility .
Q. How can researchers ensure the structural integrity and purity of this compound in experimental settings?
- Methodological Answer :
- Use HPLC (≥95% purity threshold) and mass spectrometry (HRMS) for batch verification.
- Characterize solubility and stability under experimental conditions (e.g., pH, temperature) via UV-Vis spectroscopy .
- For batch-to-batch consistency, request peptide content analysis and TFA removal (<1%) for cell-based assays .
Q. What are the primary sources of variability in this compound’s bioactivity data across studies?
- Methodological Answer :
- Identify variability drivers: differences in bacterial strains , culture conditions (e.g., nutrient media, oxygenation), or compound handling (e.g., storage temperature, solvent choice).
- Standardize protocols using CLSI guidelines for antimicrobial testing and include reference strains (e.g., Staphylococcus aureus ATCC 29213) for cross-study comparisons .
Advanced Research Questions
Q. How should researchers design a longitudinal study to assess this compound’s efficacy against resistant bacterial strains while minimizing confounding variables?
- Methodological Answer :
- Apply the PICOT framework :
- P : Bacterial strains with defined resistance profiles.
- I : this compound at varying concentrations (e.g., 0.5×, 1×, 2× MIC).
- C : Comparator antibiotics (e.g., vancomycin).
- O : Reduction in bacterial viability (CFU counts) over 72 hours.
- T : Time-kill curve analysis at 6-hour intervals.
- Use randomized block design to control for plate/incubator variability .
Q. What methodologies are effective in resolving contradictions between in vitro and in vivo data regarding this compound’s pharmacokinetics?
- Methodological Answer :
- Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo absorption/distribution.
- Perform bioavailability studies in animal models (e.g., murine infection models) with LC-MS/MS quantification of plasma/tissue concentrations.
- Analyze discrepancies using meta-regression to identify covariates (e.g., protein binding, metabolic clearance) .
Q. How can researchers optimize experimental protocols to address this compound’s cytotoxicity in mammalian cells while retaining antimicrobial activity?
- Methodological Answer :
- Use dose-response matrices to identify therapeutic windows (e.g., selectivity index = IC50 mammalian cells / MIC bacteria).
- Apply high-content screening (HCS) to assess cytotoxicity markers (e.g., apoptosis, mitochondrial membrane potential).
- Modify this compound’s structure via SAR studies (e.g., acylated derivatives) to reduce off-target effects .
Q. Key Considerations for Research Design
属性
IUPAC Name |
2-hydroxy-N-(17-hydroxy-8,14-dimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl)-2-[2-hydroxy-5-methoxy-6-[(E)-4,6,8-trimethyldec-2-en-2-yl]oxan-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H73N7O13/c1-12-26(4)18-27(5)19-28(6)20-29(7)38-31(61-11)15-16-43(59,63-38)42(8,58)41(57)46-36-37(25(2)3)62-35(54)24-48(10)33(52)21-44-32(51)22-47(9)34(53)23-49(60)39(55)30-14-13-17-45-50(30)40(36)56/h20,25-28,30-31,36-38,45,58-60H,12-19,21-24H2,1-11H3,(H,44,51)(H,46,57)/b29-20+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTLLLGZSOKVRF-ZTKZIYFRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CC(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CC(C)/C=C(\C)/C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H73N7O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。